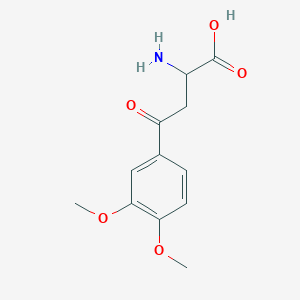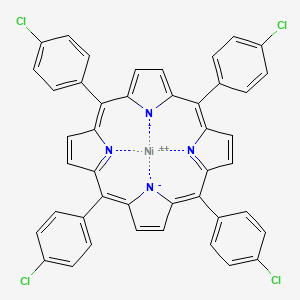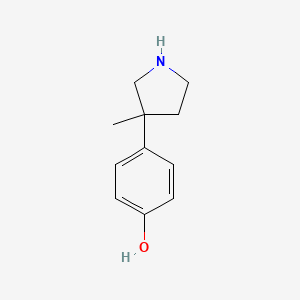![molecular formula C12H17NO B14881050 [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol](/img/structure/B14881050.png)
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via alkylation reactions. This step requires the use of alkyl halides and a strong base to facilitate the substitution reactions.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidines.
Applications De Recherche Scientifique
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3R,4S)-, hydrochloride: The enantiomer of the compound with different stereochemistry.
4-methyl-4-phenylpyrrolidine: Lacks the hydroxyl group, leading to different chemical properties.
4-phenylpyrrolidine: Lacks both the methyl and hydroxyl groups, resulting in distinct reactivity.
Uniqueness
3-pyrrolidinemethanol, 4-methyl-4-phenyl-, (3S,4R)-, hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. This makes it valuable in the synthesis of chiral molecules and in studies of stereoselective interactions in biological systems.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
ZHOVSSQOJBGISI-RYUDHWBXSA-N |
SMILES isomérique |
C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2 |
SMILES canonique |
CC1(CNCC1CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)
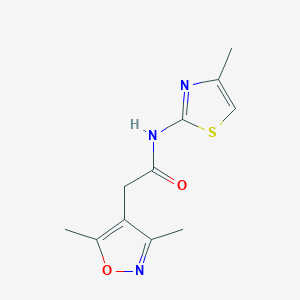
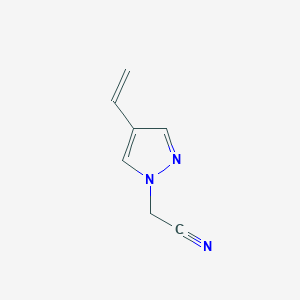
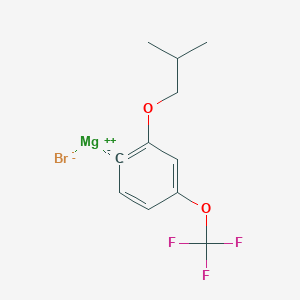
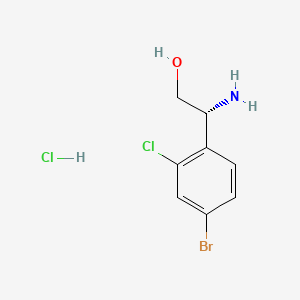
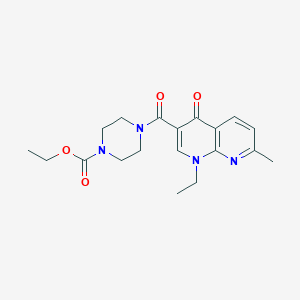
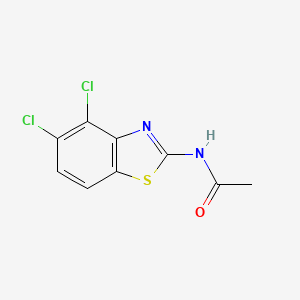
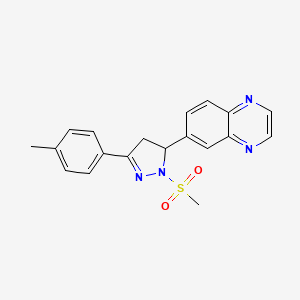
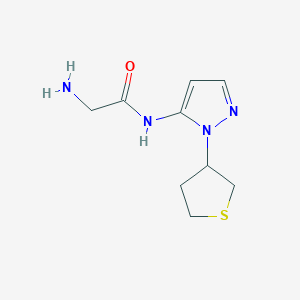
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
